6-Deoxy-beta-D-glucopyranose

Description

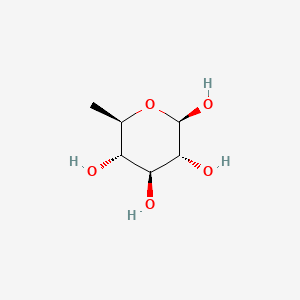

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-6-methyloxane-2,3,4,5-tetrol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3-,4+,5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZGCJCMOBCMKK-VFUOTHLCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22611-09-2 | |

| Record name | 6-Deoxy-beta-D-glucopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022611092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-DEOXY-.BETA.-D-GLUCOPYRANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8L824OX3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Monosaccharide Classification and Stereochemical Characteristics

From a classification standpoint, 6-Deoxy-beta-D-glucopyranose is categorized as a deoxyhexose. wikipedia.org The "hexose" designation indicates a monosaccharide with a six-carbon backbone, while "deoxy" signifies the absence of a hydroxyl group that would typically be present. uoanbar.edu.iqgeorganics.sk The "D" in its name refers to the stereochemical configuration at the chiral center furthest from the anomeric carbon (C-5), which is analogous to that of D-glyceraldehyde. uoanbar.edu.iq

The term "pyranose" specifies that the monosaccharide exists in a cyclic form, specifically a six-membered ring composed of five carbon atoms and one oxygen atom, resembling the heterocyclic compound pyran. uoanbar.edu.iq The "beta" (β) designation indicates the stereochemistry at the anomeric carbon (C-1). In the Haworth projection of β-D-glucopyranose, the hydroxyl group on the anomeric carbon is positioned above the plane of the ring. uoanbar.edu.iq

The systematic IUPAC name for this compound is (2R,3R,4S,5S,6R)-6-methyloxane-2,3,4,5-tetrol. nih.govjst.go.jp This nomenclature precisely describes the spatial arrangement of all substituent groups on the pyranose ring.

Structural Relationship to D Glucopyranose and Other Deoxy Sugars

Presence in Eukaryotic Organisms

In eukaryotes, this compound has been identified as a plant metabolite. ebi.ac.uk It is found in various plant species, often as a component of more complex molecules. For instance, it is a constituent of certain glycosides, such as rutinose, which is composed of L-rhamnose and D-glucose. nih.gov Specific examples of its occurrence have been reported in plants like Forsythia suspensa and Juncus effusus. nih.gov While glucose is a primary energy source and a fundamental building block in most organisms, including animals and fungi, the presence of this compound is more specifically documented in the plant kingdom. drugbank.comwikipedia.orgebi.ac.uk

Prevalence in Prokaryotic Systems and their Glycans

The presence of 6-deoxysugars, including this compound, is widespread and structurally significant in prokaryotes. oup.comacs.org These sugars are integral components of various cell surface polysaccharides, which are crucial for the survival and interaction of bacteria with their environment. oup.comnih.govencyclopedia.pub

Incorporation into Bacterial Cell Wall Polysaccharides

6-Deoxyhexoses are important constituents of bacterial cell wall polysaccharides in both Gram-positive and Gram-negative bacteria. oup.comnih.gov These polysaccharides contribute to the structural integrity of the cell wall and are involved in various physiological processes. encyclopedia.pub For example, in some Gram-positive bacteria, teichoic acids, which are polymers linked to the peptidoglycan layer, can be glycosylated with various sugars, including deoxyhexoses. encyclopedia.pub The diversity in the composition of these polysaccharides, which can include 6-deoxysugars, contributes to the vast range of bacterial serotypes. encyclopedia.pub

Association with Bacterial Lipopolysaccharides (LPS) and Extracellular Polysaccharides (EPS)

This compound and other 6-deoxysugars are frequently found in the lipopolysaccharides (LPS) and extracellular polysaccharides (EPS) of Gram-negative bacteria. oup.com LPS, a major component of the outer membrane of Gram-negative bacteria, is composed of three domains: lipid A, the core oligosaccharide, and the O-antigen. encyclopedia.pub The O-antigen, a repeating polysaccharide chain, is highly variable and is a key determinant of the serological specificity of a bacterium. encyclopedia.pub

Deoxy sugars are common constituents of the O-antigen and the core region of LPS. oup.comfrontiersin.org For example, in a serologically typical strain of Burkholderia pseudomallei, one of its two O-antigen polysaccharides is a disaccharide repeating unit containing -3)-beta-D-glucopyranose-(1-3)-6-deoxy-alpha-L-talopyranose-(1-. nih.govnih.gov Similarly, the O-antigen of Rhizobium etli CE3 contains 3-methyl-6-deoxy-talose. frontiersin.org

Extracellular polysaccharides (EPS) are secreted by bacteria and form a protective layer around the cell, contributing to biofilm formation and resistance to environmental stresses. nih.govnih.govfrontiersin.org 6-Deoxy-D-glucose has been detected in the EPS of Rhizobium leguminosarum bv. trifolii. nih.gov The composition of these EPS, including the presence of deoxysugars, can be influenced by environmental conditions. nih.gov For instance, the bacterium Sphingomonas elodea produces gellan gum, an anionic EPS composed of repeating units of α-L-rhamnose, β-D-glucose, and β-D-glucuronate. frontiersin.org

The biosynthesis of these 6-deoxyhexose-containing glycans involves a series of enzymatic reactions starting from nucleotide-activated sugars like dTDP-D-glucose. oup.comnih.gov The study of these biosynthetic pathways is of significant interest as these surface polysaccharides play crucial roles in host-pathogen interactions. oup.com

Chemical Synthesis and Derivatization Strategies for 6 Deoxy Beta D Glucopyranose

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic approaches, which combine the selectivity of enzymatic catalysts with the versatility of chemical synthesis, offer powerful tools for the construction of complex carbohydrates. These methods can provide high regio- and stereoselectivity under mild reaction conditions.

Transglycosylation Reactions for Disaccharide and Glycoside Formation

Enzymatic transglycosylation is a valuable method for forming glycosidic bonds, where a glycosyl moiety is transferred from a donor substrate to an acceptor molecule. Glycoside hydrolases and glycosyltransferases are the primary enzymes employed for this purpose. While glycoside hydrolases can be used in reverse or in kinetically controlled reactions with activated donors, glycosyltransferases utilize sugar nucleotides for highly specific glycosyl transfer.

Research has shown that 6-deoxy-D-glucose can serve as an acceptor in such reactions. For instance, cyclodextrin (B1172386) glycosyltransferases (CGTases) from Bacillus megaterium and Bacillus macerans have been shown to transfer glucosyl residues to 6-deoxy-D-glucose. tandfonline.com The primary requirement for a sugar to act as an acceptor for these enzymes is a pyranose structure with the same configuration of free hydroxyl groups at C-2, C-3, and C-4 as D-glucopyranose, a condition which 6-deoxy-D-glucose fulfills. tandfonline.com Similarly, a crude enzyme preparation of β-D-xylosidase from Aspergillus niger has been used to catalyze the transglycosylation of a xylopyranosyl moiety from p-nitrophenyl β-D-xylopyranoside to 2-acetamido-2-deoxy-D-glucopyranose, forming a (1→6)-linked disaccharide with a 36% yield, demonstrating the feasibility of forming linkages to the 6-position of modified glucose acceptors. researchgate.net

The regioselectivity of transglycosylation can be influenced by both the enzyme and the acceptor structure. In a study using β-N-acetylhexosaminidase from Aspergillus oryzae, the transfer of an N-acetyl-β-D-glucosaminyl residue to N-acetyl-D-glucosamine initially favored the formation of a β(1→4) linkage. rsc.org However, as the reaction progressed and the newly formed disaccharide itself became a donor, the thermodynamically more stable β(1→6) linked product became predominant. rsc.org This highlights the kinetic and thermodynamic factors that can be manipulated to control the outcome of transglycosylation reactions.

One-Pot Multi-Enzyme Approaches for Functionalized Glycosides

One-pot multi-enzyme (OPME) systems have emerged as a highly efficient strategy for the synthesis of complex carbohydrates and their derivatives from simple precursors, avoiding the need for isolation of intermediates. researchgate.net These systems typically involve the in-situ generation of an activated sugar donor, such as a sugar nucleotide, which is then used by a glycosyltransferase to glycosylate an acceptor molecule. researchgate.netacs.org

A notable example is the one-pot synthesis of 1-O-(N-methylanthraniloyl)-6-deoxy-6-fluoro-β-D-glucopyranose. researchgate.netnih.govmpg.de This process starts from 6-deoxy-6-fluoro-D-galactose and utilizes a cascade of four enzymes:

Galactokinase (GalK) phosphorylates the starting sugar at the C-1 position.

Galactose-1-phosphate uridylyltransferase (GalPUT) converts the resulting phosphate (B84403) to UDP-6-deoxy-6-fluoro-D-galactose.

UDP-galactose 4-epimerase (GalE) epimerizes the UDP-galactose derivative to the corresponding UDP-glucose derivative, UDP-6-deoxy-6-fluoro-D-glucose (UDP-6F-Glc). mpg.de

A glycosyltransferase (SAD10) then transfers the 6-deoxy-6-fluoro-D-glucosyl moiety from UDP-6F-Glc to the acceptor, N-methylanthranilic acid. nih.govmpg.de

This OPME strategy achieved a 31% conversion to the final product after 20 hours. mpg.de The promiscuity of the enzymes within these systems allows for the synthesis of various non-natural sugars and their glycosides. capes.gov.br For example, OPME systems have been employed to synthesize diverse glycosides, including those of curcumin, by using UDP-α-D-glucose or UDP-α-D-2-deoxyglucose as donor substrates. jmb.or.kr The general principle involves coupling sugar nucleotide synthesis with a glycosyltransferase-catalyzed transfer, a strategy that can be adapted for various 6-deoxy-glucopyranose derivatives, provided the enzymes in the cascade tolerate the modified sugar. acs.orgnih.gov

Targeted Chemical Modifications at the 6-Position

The primary hydroxyl group at the C-6 position of glucose is the most sterically accessible, making it a prime target for selective chemical modification. This allows for the introduction of a wide range of functionalities, including halogens, nitrogen-containing groups, and thio-analogues, which serve as valuable intermediates for further synthetic transformations or as probes for biological studies.

Synthesis of 6-Deoxy-6-Halogenated Glucopyranose Derivatives

Halogenated sugar derivatives are versatile precursors in carbohydrate chemistry. The introduction of a halogen at the C-6 position can be achieved through several methods, often involving the displacement of a good leaving group or the ring-opening of a cyclic acetal (B89532).

A common strategy involves the tosylation of the primary hydroxyl group, followed by nucleophilic displacement with a halide ion. For instance, methyl α-D-glucopyranoside can be selectively tosylated at the 6-position and subsequently converted to the 6-iodo derivative. sci-hub.se Another powerful method is the Hanessian-Hullar reaction, which involves the ring-opening of a 4,6-O-benzylidene acetal using N-bromosuccinimide (NBS). thieme-connect.comorgsyn.orgresearchgate.net This reaction yields a 4-O-benzoyl-6-bromo-6-deoxy derivative in a single step. For example, treating methyl 4,6-O-benzylidene-α-D-glucopyranoside with NBS and barium carbonate in a solvent mixture provides methyl 4-O-benzoyl-6-bromo-6-deoxy-α-D-glucopyranoside. orgsyn.orgresearchgate.net

Fluorinated derivatives are often synthesized using specialized fluorinating agents. Deoxyfluorination of benzyl (B1604629) 2-acetamido-3,4-di-O-benzyl-2-deoxy-α-D-glucopyranoside with diethylaminosulfur trifluoride (DAST) has been reported to yield the protected 6-fluoro product in 75% yield. sci-hub.se

The following table summarizes various methods for the synthesis of 6-deoxy-6-halogenated glucopyranose derivatives.

Table 1: Synthesis of 6-Deoxy-6-Halogenated Glucopyranose Derivatives

| Starting Material | Reagents | Product | Yield | Reference(s) |

|---|---|---|---|---|

| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | N-Bromosuccinimide (NBS), BaCO₃, CCl₄/Tetrachloroethane | Methyl 4-O-benzoyl-6-bromo-6-deoxy-α-D-glucopyranoside | High | orgsyn.orgresearchgate.net |

| Benzyl 2-acetamido-3,4-di-O-benzyl-2-deoxy-α-D-glucopyranoside | Diethylaminosulfur trifluoride (DAST) | Benzyl 2-acetamido-3,4-di-O-benzyl-6-deoxy-6-fluoro-α-D-glucopyranoside | 75% | sci-hub.se |

| Methyl α-D-glucopyranoside | 1. PPh₃, Imidazole, I₂; 2. Ac₂O, Pyridine | Methyl 2,3,4-tri-O-acetyl-6-deoxy-6-iodo-α-D-glucopyranoside | 63% (over 2 steps) | researchgate.net |

Introduction of Nitrogen Functionalities to Yield 6-Amino-6-Deoxy Glucopyranose

6-Amino-6-deoxy-D-glucose is a component of several natural products, including the kanamycin (B1662678) antibiotic. cdnsciencepub.com Its synthesis is of significant interest. The most common route to introduce a nitrogen functionality at the C-6 position is via a 6-azido intermediate, which can be readily reduced to the corresponding amine.

The synthesis of the 6-azido derivative typically starts from a precursor with a good leaving group at the C-6 position, such as a tosylate or a halide. A widely used method involves the reaction of a 6-O-tosyl-glucopyranoside with sodium azide (B81097) (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF). beilstein-journals.orgmdpi.com For example, 2-propynyl 2,3,4-tri-O-acetyl-6-O-p-tolylsulfonyl-β-D-glucopyranoside reacts with NaN₃ in DMF to give the 6-azido-6-deoxy-glucoside in 38% yield. beilstein-journals.org Similarly, 6-bromo derivatives can be converted to their 6-azido counterparts. The reaction of 2-propynyl 6-bromo-6-deoxy-2,3,4-tri-O-acetyl-β-D-glucopyranoside with NaN₃ in DMF at 65°C yields the 6-azido product in 44%. beilstein-journals.org

Once the 6-azido derivative is obtained, the azide group can be reduced to an amine. Standard procedures for this transformation include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or reduction using triphenylphosphine (B44618) (PPh₃) in what is known as the Staudinger reaction. researchgate.net For instance, L-menthyl 2,3,4-tri-O-acetyl-6-O-p-tolylsulfonyl-α-D-glucopyranoside is converted to the 6-amino derivative by replacement of the tosyl group with azide, followed by O-deacetylation and catalytic reduction of the azido (B1232118) group. cdnsciencepub.com

Table 2: Synthesis of 6-Amino-6-Deoxy Glucopyranose Derivatives

| Precursor | Reagents for Azide Formation | Reagents for Amine Formation | Final Product | Reference(s) |

|---|---|---|---|---|

| 1,2:3,4-di-O-isopropylidene-6-O-tosyl-α-D-galactopyranose | NaN₃, DMF, 120°C | 80% CF₃COOH (deprotection) | 6-Azido-6-deoxy-D-galactopyranose | mdpi.com |

| 2-Propynyl 2,3,4-tri-O-acetyl-6-O-p-tolylsulfonyl-β-D-glucopyranoside | NaN₃, DMF | - (Azide intermediate) | 2-Propynyl 6-azido-6-deoxy-2,3,4-tri-O-acetyl-β-D-glucopyranoside | beilstein-journals.org |

| L-menthyl 2,3,4-tri-O-acetyl-6-O-p-tolylsulfonyl-α-D-glucopyranoside | 1. NaN₃; 2. NaOMe (deacetylation) | Catalytic Reduction | L-menthyl 6-amino-6-deoxy-α-D-glucopyranoside | cdnsciencepub.com |

Formation of Other 6-Deoxy-beta-D-Glucopyranoside Derivatives (e.g., thio- and seleno-analogues)

Beyond halogens and nitrogen, other heteroatoms can be introduced at the C-6 position to create diverse analogues. Thio- and seleno-sugars are of particular interest as they can serve as enzyme inhibitors or probes for studying carbohydrate-protein interactions.

The synthesis of 6-thio derivatives often proceeds via nucleophilic substitution of a 6-O-tosyl or 6-iodo precursor with a sulfur nucleophile. For example, N,O-dimethyl-N-(2-acetamido-2-deoxy-6-O-tosyl-β-D-glucopyranosyl)hydroxylamine can be treated with potassium thioacetate (B1230152) (KSAc) to yield the 6-thioacetyl derivative. sci-hub.se Subsequent deprotection steps then afford the free 6-thio GlcNAc. sci-hub.se

Similarly, the synthesis of 6-seleno-glucopyranosides has been reported. Methyl 2,3,4-tri-O-benzoyl-6-deoxy-6-iodo-α-D-glucopyranoside reacts with potassium selenocyanate (B1200272) (KSeCN) in water in the presence of a phase transfer catalyst to give methyl 2,3,4-tri-O-benzoyl-6-deoxy-6-selenocyanato-α-D-glucopyranoside in 76% yield. rsc.org Selenoglycosides can also be formed from bromo-sugar precursors by treatment with reagents like dimethyl selenide. rsc.orgnih.gov These selenium-containing carbohydrates are valuable for NMR studies due to the presence of the ⁷⁷Se reporter nucleus. rsc.orgnih.gov

Table 3: Synthesis of 6-Thio- and 6-Seleno-6-Deoxy-Glucopyranoside Derivatives

| Starting Material | Reagents | Product | Yield | Reference(s) |

|---|---|---|---|---|

| N,O-dimethyl-N-(2-acetamido-2-deoxy-6-O-tosyl-β-D-glucopyranosyl)hydroxylamine | KSAc, DMF | N,O-dimethyl-N-(2-acetamido-6-S-acetyl-6-thio-2-deoxy-β-D-glucopyranosyl)hydroxylamine | Not specified | sci-hub.se |

| Methyl 2,3,4-tri-O-acetyl-6-deoxy-6-iodo-α-D-glucopyranoside | 1-(mercapto)-1,2-dicarba-closo-dodecaborane, K₂CO₃, Acetone | Methyl 2,3,4-tri-O-acetyl-6-deoxy-6-thio-(1,2-dicarba-closo-dodecaboran-1-yl)-α-D-glucopyranoside | 55% | researchgate.net |

| Methyl 2,3,4-tri-O-benzoyl-6-deoxy-6-iodo-α-D-glucopyranoside | KSeCN, TBAB, H₂O | Methyl 2,3,4-tri-O-benzoyl-6-deoxy-6-selenocyanato-α-D-glucopyranoside | 76% | rsc.org |

Synthetic Approaches to 6-Deoxy-beta-D-Glucopyranose Containing Glycoconjugates

The synthesis of glycoconjugates incorporating this compound is a pivotal area of research, aimed at elucidating and modulating biological processes. These complex molecules, where the deoxysugar is linked to other biomolecules like proteins or lipids, are crucial for cell-to-cell communication, immune responses, and acting as receptors. ontosight.ai

Synthesis of Glycoconjugates for Biological Studies

The construction of this compound-containing glycoconjugates for biological investigations often employs strategic chemical reactions to link the sugar moiety to a variety of aglycones. A prominent method involves the use of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and specific conjugation of a 6-azido-6-deoxy-D-glucose derivative with an alkyne-functionalized molecule. uminho.ptmdpi.com For instance, researchers have successfully synthesized glycoconjugates by reacting 6-azido-6-deoxy-D-glucopyranose with quinoline (B57606) derivatives bearing a terminal alkyne, creating a 1,2,3-triazole linker. mdpi.com This approach has been utilized to explore the potential of these glycoconjugates as cytotoxic agents against cancer cells, with studies indicating that glucose transporters (GLUTs) may be involved in their cellular uptake. mdpi.com

Another strategy involves the synthesis of thio-linked glycoconjugates. For example, 6-deoxy-6-thio-carboranyl D-glucoconjugates have been synthesized to investigate the substrate specificity of the GLUT1 transporter. acs.org The synthesis typically starts with a protected 6-deoxy-6-iodo-glucopyranoside, which then undergoes an SN2 displacement with a mercapto-carborane to install the S-linked carboranyl cluster. acs.org

Furthermore, the synthesis of glycolipids containing 6-deoxy-D-glucose has been pursued to develop compounds with potential antiviral activity. For example, 6'-amino-6'-deoxy-glucoglycerolipid analogues have been synthesized where a diacylglycerol residue is substituted by a double-tailed alcohol linked at the anomeric carbon of the sugar. mdpi.com These synthetic routes often involve multiple steps of protection, glycosylation, and deprotection to yield the final target molecules. mdpi.com

| Glycoconjugate Type | Synthetic Strategy | Linkage | Biological Target/Application |

| Quinoline Glycoconjugates | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | 1,2,3-triazole | Cytotoxicity in cancer cells, GLUT transporters |

| Carboranyl D-Glucoconjugates | SN2 displacement of a 6-iodo precursor | Thioether | Substrate specificity of GLUT1 transporter |

| Glucoglycerolipid Analogues | Multi-step synthesis including glycosylation and functional group manipulation | Glycosidic bond to a lipid tail | Antiviral activity (e.g., against Influenza A) |

| C-glycoside Phosphonates | Methylenephosphonate anion addition and Horner-Wadsworth-Emmons (HWE) reaction | Carbon-phosphorus | Probing the mechanism of β-phosphoglucomutase |

A novel bis-phosphonyl C-glycoside, C-(1,6-deoxy-β-D-glucopyranosyl)dimethylphosphonate, has been synthesized to serve as a stable analogue to probe the mechanism of β-phosphoglucomutase. nih.gov The synthesis involved the introduction of a phosphonate (B1237965) group at the anomeric position via the addition of a methylenephosphonate anion to gluconolactone, and a second phosphonate at the C-6 position using a Horner-Wadsworth-Emmons reaction on the corresponding C-6 aldehyde. nih.gov

Modification of Biopolymers with this compound Units

The incorporation of this compound units into biopolymers is a promising strategy to alter their physicochemical and biological properties. google.commdpi.com Polysaccharides such as cellulose (B213188), chitin (B13524), and chitosan (B1678972) are abundant, renewable biopolymers that can be chemically modified to create novel materials with applications in biomedicine and other fields. google.comnih.gov

A key modification involves the introduction of functional groups at the 6-position of the glucose units within the polymer chain. For instance, a method has been developed to synthesize 6-deoxy-6-amino-β-D-glucopyranoside-containing polymers from precursors like chitin and cellulose. google.com This process often involves the tosylation of the primary hydroxyl group at C-6, followed by nucleophilic substitution with an azide or a protected amino group, and subsequent reduction or deprotection. google.com The introduction of a 6-amino group can enhance the water solubility of polymers like chitosan. google.com

Click chemistry has also been effectively applied to modify polysaccharides. For example, 6-azido-6-deoxy-cellulose can be reacted with various alkyne-containing sugars via CuAAC to create sugar-grafted cellulose derivatives. d-nb.info The degree of substitution can be controlled by the reaction conditions and the nature of the reactants. d-nb.info These modifications can influence the solubility and other properties of the resulting biopolymer. d-nb.info

| Biopolymer | Modification Strategy | Introduced Functionality | Potential Application |

| Chitin/Chitosan | Tosylation, azide substitution, reduction | 6-amino group | Enhanced water solubility, further derivatization |

| Cellulose | Azide-alkyne click chemistry | Sugar moieties | Altered solubility, novel biomaterials |

| Amylose | Tosylation, nucleophilic substitution | Thio-group | Modified biopolymer with specific functionalities |

Synthesis of Analogues with Varied Substitution Patterns and Core Structures

The synthesis of analogues of this compound with different substitution patterns and core structures is crucial for structure-activity relationship studies and the development of new therapeutic agents and research tools.

Researchers have explored various synthetic routes to create these analogues. For example, the synthesis of 6-deoxy-5-thio-D-glucose has been investigated through multiple approaches, including the reduction of a 5,6-thiirane ring and the partial mesylation of methyl 5-thio-α-D-glucopyranoside followed by conversion to the 6-iodo derivative and then the final product. nih.gov

The introduction of fluorine atoms into the sugar ring has also been a focus of synthetic efforts. For instance, selective fluoride (B91410) displacement of a 6-mesyloxy group can yield a 6-fluoro derivative. cdnsciencepub.com Further manipulations can lead to the synthesis of di- and tri-deoxyfluoro sugars with altered biological activities. cdnsciencepub.com

The synthesis of precursors for complex oligosaccharides often starts from readily available materials like 1,6-anhydro-β-D-glucopyranose. researchgate.net From this starting material, various deoxy-azido and other functionalized derivatives can be prepared in a few steps, facilitating the assembly of complex carbohydrate structures for biological studies. researchgate.net

| Analogue Type | Key Synthetic Reaction | Starting Material | Significance |

| 6-Deoxy-5-thio-D-glucose | Reduction of thiirane (B1199164) or mesylation/iodination | D-glucose derivatives | Exploration of thio-sugar properties |

| 6-Fluoro-D-glucose derivatives | Nucleophilic fluoride displacement of mesylates | D-glucose derivatives | Development of potential enzyme inhibitors or probes |

| Deoxy-azido-glucopyranose derivatives | Ring-opening of epoxides, nucleophilic substitution | 1,6-Anhydro-β-D-glucopyranose | Precursors for complex oligosaccharide synthesis |

Biological Roles and Mechanisms of Action of 6 Deoxy Beta D Glucopyranose and Its Derivatives

Involvement in Intercellular Communication and Recognition Processes

6-Deoxy-beta-D-glucopyranose, a modified monosaccharide, is implicated in various biological processes, including cell-to-cell communication. ontosight.ai While direct and extensive research on the specific roles of the free monosaccharide in signaling is ongoing, its incorporation into larger glycoconjugates is crucial for intercellular recognition. These complex carbohydrates, displayed on the cell surface, act as informational molecules. The structural alteration from glucose, specifically the replacement of the 6-hydroxyl group with a hydrogen atom, imparts unique conformational and binding properties to the sugar. This distinction allows it to be specifically recognized in a "lock-and-key" fashion by carbohydrate-binding proteins (lectins) on adjacent cells, thereby mediating cellular adhesion and signaling cascades.

Pili, the filamentous extensions on the surface of bacteria and archaea, are key structures in processes like cell-cell communication, adhesion, and biofilm formation. rcsb.org The archaeon Sulfolobus acidocaldarius assembles a highly glycosylated filament where a complex glycan containing a 6-deoxy-6-sulfo-beta-D-glucopyranose moiety is attached to the protein subunits. rcsb.org This glycosylation is integral to the filament's structure and likely its function in mediating interactions with other cells or the environment.

Furthermore, changes in the expression and function of gap junctions, which are essential for direct intercellular communication, have been linked to diabetic complications. frontiersin.org While not directly mentioning this compound, the study of how glucose and its metabolites affect these communication channels highlights the importance of carbohydrate structures in maintaining cellular homeostasis and signaling. frontiersin.org

Role in Modulating Immune Responses

The innate immune system recognizes molecular patterns associated with pathogens, and derivatives of this compound can modulate these responses. nih.gov For instance, synthetic derivatives of Lipid A, a component of lipopolysaccharides (LPS) found in the outer membrane of Gram-negative bacteria, are being investigated for their immunomodulatory properties. nih.gov These synthetic molecules, which can contain modified sugar backbones, interact with Toll-like receptor 4 (TLR4) to trigger or suppress inflammatory cytokine production. nih.gov This suggests that modifications to the glucose moiety, such as deoxygenation at the C-6 position, can influence the interaction with immune receptors.

β-glucans, which are polysaccharides of D-glucose monomers, are known to have immune-modulating properties by activating various pattern recognition receptors like Dectin-1 and TLR2. mdpi.com The structural characteristics of these β-glucans, including their linkage and branching, determine their immunological activity. While not directly this compound, this demonstrates the principle that the structure of a glucose-based polymer dictates its interaction with the immune system. The introduction of a 6-deoxy modification would alter the structure and potentially the immunomodulatory effects.

Research into a drug for COVID-19, 2-deoxy-D-glucose (2DG), highlights how modified glucose molecules can influence viral pathogenesis and the host immune response. frontiersin.org In severely infected patients, a dysregulated innate immune response leads to a cytokine storm. frontiersin.org By interfering with glucose metabolism, 2DG may help to modulate this hyperinflammatory state. This illustrates the potential for deoxy sugars to impact immune cell function and cytokine production.

Glycoconjugate Functionality in Diverse Biological Systems

Glycolipids and Glycoproteins Containing this compound Moieties

This compound and its isomers, such as 6-deoxy-L-mannose (L-rhamnose) and 6-deoxy-D-galactose (D-fucose), are integral components of various naturally occurring glycoconjugates, including glycolipids and glycoproteins. nih.govqmul.ac.uk These molecules are involved in a wide array of biological functions.

Glycolipids are lipids with a carbohydrate attached by a glycosidic bond. qmul.ac.uk They are found on the surface of all eukaryotic cells and play a role in maintaining the stability of the cell membrane and facilitating cellular recognition. Glycoglycerolipids and glycosphingolipids are two major classes. For example, certain marine sponges produce glycolipids with unusual sugar moieties, such as axidjiferosides which contain a 6-deoxygalactose (fucose) residue and exhibit significant antimalarial activity. mdpi.com

Glycoproteins are proteins that have oligosaccharide chains (glycans) covalently attached to their polypeptide backbones. The linkage of these glycans often involves specific amino acids like asparagine (N-linked) or serine/threonine (O-linked). nih.gov The constituent sugars of these glycans, including 6-deoxy sugars, contribute to the protein's folding, stability, and biological activity. For example, the surface layer glycoprotein (B1211001) of Bacillus stearothermophilus contains a variant linkage with L-rhamnose (6-deoxy-L-mannose). nih.gov Beta-2-glycoprotein I, a plasma protein involved in blood clotting, is glycosylated with complex glycans that can include fucose (6-deoxy-L-galactose). rcsb.orgpdbj.org

The following table provides examples of glycoconjugates containing 6-deoxy-sugar moieties and their biological significance.

| Glycoconjugate Type | Specific Example | 6-Deoxy Sugar Moiety | Source Organism | Biological Significance | Reference |

| Glycolipid | Axidjiferosides | 6-Deoxy-D-galactose (Fucose) | Axinyssa djiferi (Marine Sponge) | Antimalarial activity | mdpi.com |

| Glycolipid | Pachymoside A | Partially acetylated D-glucose at C-6 | Marine Origin | Potential TTSS inhibitor activity | mdpi.com |

| Glycolipid | Thermus oshimai Glycolipid | 2-amino-2-deoxy-glucopyranose | Thermus oshimai | Component of the bacterial cell membrane | researchgate.net |

| Glycoprotein | Surface Layer Glycoprotein | 6-Deoxy-L-mannose (L-Rhamnose) | Bacillus stearothermophilus | Structural component of the bacterial surface layer | nih.gov |

| Glycoprotein | Beta-2-Glycoprotein I | 6-Deoxy-L-galactose (L-Fucose) | Homo sapiens | Involved in blood coagulation and the immune response | rcsb.orgpdbj.org |

| Glycoprotein | Archaeal Thread Filament | 6-deoxy-6-sulfo-beta-D-glucopyranose | Sulfolobus acidocaldarius | Component of a surface filament involved in adhesion and communication | rcsb.org |

Impact on Cell Surface Glycan Structures in Host-Pathogen Interactions

The glycan structures on the surface of both host cells and pathogens are critical determinants in their interactions. The presence of 6-deoxy sugars within these glycans can significantly influence pathogen recognition, adhesion, and invasion. Bacterial cell surface polysaccharides, which often contain unique sugars like 6-deoxyhexoses, are key to how a pathogen is recognized by the host immune system. nih.gov

For instance, the O-specific polysaccharide (O-SP) of the lipopolysaccharide of Plesiomonas shigelloides is a virulence factor and a protective antigen. nih.gov Its repeating unit contains L-rhamnose (6-deoxy-L-mannose). This structure is a target for the host's immune response. The biosynthesis of these activated sugar nucleotides, such as dTDP-L-rhamnose, is a crucial pathway in many pathogenic bacteria. researchgate.net

The bacterial cell-surface protein BgaA from Streptococcus pneumoniae, a β-galactosidase, plays a role in pneumococcal growth and adherence. rcsb.org This protein specifically recognizes terminal galactose residues linked to glucose or N-acetylglucosamine on host cells. While this example does not directly involve a 6-deoxy sugar, it highlights the importance of specific terminal sugar residues in pathogen attachment. The modification of a terminal glucose to a 6-deoxy-glucose would likely alter such interactions.

The interaction between host and pathogen is a complex interplay at the molecular level, often mediated by the recognition of specific glycan structures. asm.org The presence of nine-carbon sialic acids on vertebrate cell surfaces is a key feature of this interaction. Bacteria have evolved mechanisms to mimic or utilize these host sugars. The presence of unusual sugars like 6-deoxyhexoses on bacterial surfaces provides a distinct molecular signature that can be exploited for recognition by the host or used by the pathogen to evade the immune response.

Interactions with Enzymes and Metabolic Pathways

Inhibitory Activity against Glycosidases and Other Carbohydrate-Processing Enzymes

Derivatives of this compound have been shown to be effective inhibitors of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. nih.gov The inhibition of these enzymes has therapeutic potential for a range of conditions, including diabetes and viral infections. csic.es

The modification at the C-6 position appears to be a key factor in the inhibitory activity of these compounds. For example, a study on the synthesis of novel 6-amino-2,6-dideoxy-2,2-difluoro-β-d-glucopyranosides found that these compounds were good inhibitors of several glycosidases. nih.gov Specifically, n-propyl 6-amino-2,6-dideoxy-2,2-difluoro-β-d-glucopyranoside was an excellent competitive inhibitor of β-galactosidase from E. coli. nih.gov

Other derivatives, such as 6-azido-6-deoxy-D-glucose, have also been shown to inhibit glycosidases. This compound acts as an inhibitor of beta-cyclodextrin (B164692) glycosidase. Furthermore, 6-chloro-6-deoxy-beta-D-glucopyranose has been investigated for its potential to inhibit glycosidases and interfere with glycosylation processes, which could be beneficial in developing anticancer or antiviral drugs. ontosight.ai

The following table summarizes the inhibitory activity of various this compound derivatives against specific glycosidases.

| This compound Derivative | Target Enzyme | Source of Enzyme | Type of Inhibition | Ki Value | Reference |

| n-propyl 6-amino-2,6-dideoxy-2,2-difluoro-β-d-glucopyranoside | β-galactosidase | E. coli | Competitive | 0.50 μM | nih.gov |

| 6-Azido-6-deoxy-D-glucose | beta-cyclodextrin glycosidase | Not specified | Inhibitor | Not specified | |

| 6-Chloro-6-deoxy-beta-D-glucopyranose | Glycosidases (general) | Not specified | Potential Inhibitor | Not specified | ontosight.ai |

| 6-Deoxy-6-fluoro-beta-D-glucopyranose | Enzymes in glucose metabolism | Not specified | Potential Inhibitor | Not specified | ontosight.ai |

Interference with Glycosylation Processes

The structural analogy of 6-deoxy-D-glucopyranose and its derivatives to natural sugars allows them to interfere with the complex cellular machinery of glycosylation. This interference can occur at various stages of the biosynthesis of glycoconjugates, leading to altered glycan structures and downstream biological effects. Deoxy sugars, including 2-deoxy-D-glucose and its fluorinated analogs, are well-documented inhibitors of glycoprotein biosynthesis. nih.gov Their primary mechanism involves metabolic conversion into fraudulent nucleotide sugars or lipid-linked intermediates, which then disrupt the normal assembly of oligosaccharides.

In studies using influenza-virus-infected cells, inhibitors such as 2-deoxy-D-glucose were found to decrease the incorporation of radioactive sugars into both lipid-linked oligosaccharides and glycoproteins. nih.gov Kinetic analyses revealed that these inhibitors first impact the assembly of lipid-linked oligosaccharides, which is followed by a subsequent reduction in protein glycosylation. nih.gov Specifically, the presence of deoxyglucose leads to the formation of aberrant, smaller lipid-linked oligosaccharides, which are not efficiently transferred to proteins. nih.gov This inhibition can often be counteracted by the addition of mannose, which restores the formation of normal-sized oligosaccharides. nih.gov

The mechanism often involves the enzymatic conversion of the sugar analog. For instance, 2-deoxyglucose can be metabolically processed to form UDP-2-deoxyglucose, GDP-2-deoxyglucose, and dolichol-P-2-deoxyglucose. nih.gov These fraudulent substrates can then inhibit the action of key enzymes in the glycosylation pathway. Similarly, derivatives of this compound, such as 6-deoxy-6-fluoro-beta-D-glucopyranose, are explored for their potential to inhibit enzymes involved in glucose metabolism due to their structural similarity to glucose. ontosight.ai The replacement of the hydroxyl group at the 6-position with fluorine alters the molecule's properties and its ability to interact with biological molecules, making it a candidate for therapeutic applications by disrupting metabolic pathways. ontosight.ai

Other sugar analogs, such as benzyl (B1604629) 2-acetamido-2-deoxy-beta-D-glucopyranoside, act as inhibitors of glycosidases and glycosyltransferases, thereby modulating glycosylation. This compound can disrupt the incorporation of glucosamine (B1671600) into O-glycans, which is a critical step in mucin biosynthesis. The collective findings demonstrate that deoxy sugars, including this compound and its related compounds, can serve as tools to study and perturb glycosylation pathways by acting as metabolic inhibitors.

| Inhibitor Compound | Process Affected | Observed Outcome | Reference |

|---|---|---|---|

| 2-Deoxy-D-glucose | Assembly of lipid-linked oligosaccharides | Formation of truncated lipid-linked oligosaccharides; decreased protein glycosylation. | nih.govnih.gov |

| 2-Deoxy-2-fluoro-D-glucose | Glycoprotein biosynthesis | Decreased incorporation of sugars into glycoproteins. | nih.gov |

| 6-Deoxy-6-fluoro-beta-D-glucopyranose | Glucose metabolism (potential) | Potential inhibition of enzymes in glucose metabolism due to structural similarity. | ontosight.ai |

| Glucosamine (2-deoxy-2-amino-D-glucose) | Assembly of lipid-linked oligosaccharides | Decreased incorporation of sugars; no aberrant forms of lipid-linked oligosaccharides observed. | nih.gov |

| Benzyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside | O-glycosylation | Inhibits the incorporation of glucosamine into O-glycans. |

Substrate Specificity and Promiscuity of Glycosyltransferases and Deoxysugar-Related Enzymes

Glycosyltransferases (GTs) are enzymes that catalyze the attachment of sugar moieties from activated nucleotide-sugar donors to acceptor molecules. utexas.eduresearchgate.net The specificity of these enzymes is a critical determinant of the final structure of a glycan. While some GTs are highly specific for both their donor and acceptor substrates, many exhibit promiscuity, meaning they can act on multiple distinct substrates. frontiersin.orgsemanticscholar.org This relaxed substrate specificity is particularly prevalent among enzymes involved in the biosynthesis of deoxysugars and is a key area of research for generating novel glycosylated natural products, a concept known as glycodiversification. utexas.edunih.gov

Deoxysugars are often essential components of natural products, contributing significantly to their biological activity. utexas.edu The enzymes responsible for their synthesis and transfer, therefore, represent powerful tools for bioengineering. A significant bottleneck in harnessing these enzymes for in vitro glycodiversification is the availability of the necessary activated deoxysugar donors (NDP-deoxysugars). nih.gov Research has focused on characterizing the substrate flexibility of both the enzymes in deoxysugar biosynthetic pathways and the GTs that transfer them. utexas.edunih.gov

Several glycosyltransferases involved in antibiotic biosynthesis have been identified as having relaxed substrate specificity.

ElmGT , a glycosyltransferase from the elloramycin (B1244480) biosynthetic pathway, demonstrates remarkable promiscuity. It naturally transfers TDP-L-rhamnose but is also capable of transferring a wide variety of other TDP-deoxysugars, including 2,6-dideoxysugars and 2,3,6-trideoxysugars, to its aglycone acceptor. acs.org

In the urdamycin biosynthetic gene cluster, the glycosyltransferases UrdGT2 and UrdGT1c show relaxed specificity for their activated deoxysugar co-substrate and their alcohol substrate, respectively. nih.gov For instance, they can transfer activated D-rhodinose instead of the natural D-olivose. nih.gov

The macrolide glycosyltransferase DesVII from Streptomyces venezuelae is flexible enough in vivo to accept numerous sugar intermediates that accumulate in knockout mutants of deoxysugar biosynthetic genes. utexas.edu

In the landomycin biosynthetic pathway, the rhodinosyltransferase LanGT4 exhibits high substrate flexibility, which can lead to the formation of novel landomycin derivatives with unusual pentasaccharide chains when combined with genes from other organisms. nih.gov

This promiscuity is not limited to glycosyltransferases. Other enzymes in deoxysugar biosynthetic pathways also show relaxed substrate specificity.

Tyl1a , a TDP-4-keto-6-deoxy-D-glucose-3,4-ketoisomerase from the mycaminose (B1220238) pathway, can process alternative substrates. nih.govacs.org Studies demonstrated its ability, along with the subsequent enzyme TylB, to process a C-2 deoxygenated substrate and a CDP-linked substrate, highlighting its potential for biosynthetic engineering endeavors. nih.govacs.org

GerK1 , a dTDP-4-keto-6-deoxyglucose reductase, specifically acts on substrates with an axial hydroxyl group at the C3 position. oup.com This specificity within a class of promiscuous enzymes is crucial for directing the stereochemical outcome of the final deoxysugar.

The study of these enzymes' specificities is fundamental to understanding how the vast diversity of natural deoxysugars is generated and provides a roadmap for rationally engineering pathways to produce novel bioactive compounds. nih.govkoreascience.kr

| Enzyme | Source Organism/Pathway | Natural Substrate(s) | Examples of Alternative Substrates Processed | Reference |

|---|---|---|---|---|

| ElmGT | Elloramycin biosynthesis | TDP-L-rhamnose (donor) | TDP-2,6-dideoxysugars, TDP-2,3,6-trideoxysugars | acs.org |

| UrdGT2 | Urdamycin biosynthesis | TDP-D-olivose (donor) | Activated D-rhodinose | nih.gov |

| UrdGT1c | Urdamycin biosynthesis | 100-2 (acceptor), D-olivose (sugar) | Can attach L-rhodinose where D-olivose is normal | nih.gov |

| LanGT4 | Landomycin A biosynthesis | NDP-D-olivose, NDP-L-rhodinose | Can process alternative sugar chains leading to novel landomycins | nih.gov |

| DesVII | Methymycin biosynthesis (S. venezuelae) | TDP-desosamine (donor) | Various sugar intermediates from deoxysugar pathway mutants | utexas.edu |

| Tyl1a | Mycaminose biosynthesis (S. fradiae) | TDP-4-keto-6-deoxy-D-glucose | TDP-4-keto-2,6-dideoxy-D-glucose, CDP-4-keto-6-deoxy-D-glucose | nih.govacs.org |

Research Applications and Emerging Areas of 6 Deoxy Beta D Glucopyranose

Development of Chemical Biology Probes and Molecular Tools

The unique structural modification of 6-Deoxy-beta-D-glucopyranose, where the hydroxyl group at the 6th carbon is replaced by a hydrogen atom, makes it a valuable scaffold for the development of chemical biology probes. ontosight.ai These probes are instrumental in studying complex biological processes. ontosight.ai By incorporating reporter groups such as fluorescent tags or bioorthogonal handles, researchers can track the metabolism and localization of this sugar analog within cellular systems.

Furthermore, deuterated versions of 6-deoxy-D-glucose have been synthesized as metabolic probes to investigate the intricate details of glucose and mannose metabolism using mass spectrometry. nih.gov These isotopic labels provide a powerful tool to trace the metabolic fate of these sugars and understand how they interfere with various metabolic pathways. nih.gov The development of such probes, including those with azido (B1232118) groups for click chemistry applications, allows for the selective visualization and identification of modified proteins in cells. acs.org

Exploration in Drug Discovery and Development

The structural characteristics of this compound and its derivatives have positioned them as promising candidates in various facets of drug discovery and development. ontosight.ai

Design of Glycoside Analogs for Enzyme Modulation and Biological Pathway Interference

The absence of the 6-hydroxyl group in this compound allows for the design of glycoside analogs that can act as specific enzyme inhibitors. ontosight.ai These analogs can mimic the natural substrates of carbohydrate-processing enzymes, such as glycosidases and glycosyltransferases, and modulate their activity. For example, oligosaccharides containing 6-deoxy-alpha-D-glucopyranose have shown strong inhibitory activities against human pancreatic and salivary alpha-amylases, enzymes involved in carbohydrate digestion. nih.gov

Specifically, a 6(3)-deoxymaltopentaose and a 6(3)-deoxymaltotetraose demonstrated significant inhibition of these amylases, with IC50 values in the micromolar to millimolar range. nih.gov This suggests that the 6-deoxy modification can be strategically employed to create potent and selective enzyme inhibitors. Furthermore, derivatives like 6-chloro-6-deoxy-alpha-d-glucopyranose (B52708) have been shown to stimulate the insulin (B600854) receptor signaling pathway, indicating their potential to interfere with and modulate crucial biological pathways.

Rational Design of Glycoconjugate Prodrugs for Targeted Delivery

Glycoconjugation, the attachment of a sugar moiety to a drug, is a well-established strategy to improve the pharmacokinetic properties and target the delivery of therapeutic agents. mdpi.com this compound and its derivatives are attractive candidates for creating glycoconjugate prodrugs due to their recognition by glucose transporters (GLUTs), which are often overexpressed in cancer cells. mdpi.comnih.gov

This targeted approach aims to increase the concentration of the cytotoxic drug at the tumor site while minimizing its exposure to healthy tissues, thereby reducing side effects. mdpi.com For instance, a glycoconjugate of gemcitabine, an anticancer drug, with a 6-deoxy-6-thio-glucose derivative has been synthesized and evaluated for its potential in targeted cancer therapy. acs.org The rationale is that the glucose moiety will facilitate the uptake of the drug by cancer cells with high glucose metabolic rates. acs.org Similarly, linking chlorambucil (B1668637) to 6-D-glucose has been shown to significantly inhibit the entry of radiolabeled glucose, suggesting a high affinity for GLUT-1 receptors. nih.gov The development of such prodrugs represents a promising strategy to enhance the efficacy and safety of chemotherapy. nih.govrsc.org

Identification of Novel Antimicrobial Targets based on Bacterial Glycan Biosynthesis

The cell walls of bacteria are adorned with unique glycans that are essential for their survival and pathogenicity. nih.gov Many of these glycans contain 6-deoxysugars, such as L-rhamnose, which are absent in mammals. oup.comacs.org This structural distinction makes the biosynthetic pathways of these 6-deoxysugars attractive targets for the development of novel antimicrobial agents. oup.com

Enzymes involved in the synthesis of these bacterial-specific sugars, like rhamnosyltransferases (RTs), are being investigated as potential drug targets. acs.org Researchers have found that these bacterial RTs exhibit a preference for nucleotide-linked 6-deoxysugars. acs.org By designing molecules that mimic the transition state of these enzymatic reactions, such as 6-deoxy-iminosugar analogs, it is possible to inhibit these enzymes and disrupt the formation of the bacterial cell wall. acs.org This strategy could lead to the development of new classes of antibiotics that are less susceptible to existing resistance mechanisms. The biosynthesis of dTDP-6-deoxy-D-allose, a component of some macrolide antibiotics, is another pathway being explored for antimicrobial intervention. oup.com

Biotechnological Production of 6-Deoxy Sugars and Oligosaccharides for Research and Industrial Relevance

The growing interest in 6-deoxysugars and their derivatives for various applications has spurred the development of biotechnological methods for their production. researchgate.net Enzymatic synthesis offers a powerful and stereoselective alternative to complex chemical methods for producing these valuable compounds. researchgate.net

Enzymes such as isomerases and epimerases are being employed to convert readily available sugars, like L-rhamnose, into a variety of other 6-deoxysugars, including 6-deoxy-L-glucose, 6-deoxy-L-altrose, and 6-deoxy-L-allose. researchgate.nettandfonline.com For instance, L-rhamnose isomerase can be used to produce L-rhamnulose, which can then be converted to 6-deoxy-L-glucose using a D-arabinose isomerase. researchgate.net These enzymatic conversions can be performed using either purified enzymes or whole-cell biocatalysts. researchgate.net

Furthermore, glycosyltransferases are utilized for the synthesis of 6-deoxy-oligosaccharides. nottingham.ac.uk These enzymes can transfer a 6-deoxysugar from a nucleotide-activated donor to an acceptor molecule, allowing for the controlled assembly of complex carbohydrate structures. nottingham.ac.uk For example, cyclodextrin (B1172386) glycosyltransferases have been shown to accept 6-deoxy-D-glucose as a substrate for synthesizing hetero-oligosaccharides. tandfonline.com These biotechnological approaches are crucial for providing a sustainable supply of 6-deoxysugars and their oligosaccharides for research and potential industrial applications. acs.org

Applications in Glyconanotechnology for Advanced Materials and Biosensing

Glyconanotechnology, the fusion of carbohydrate chemistry and nanotechnology, has opened up new avenues for the development of advanced materials and biosensors. probiologists.com this compound and its derivatives can be incorporated into nanomaterials to impart specific biological recognition properties. researchgate.net

For example, nanoparticles decorated with 6-deoxy-sugar derivatives can be designed to target specific cells or proteins. rsc.org The sugar moieties act as ligands that can bind to carbohydrate-binding proteins (lectins) on the cell surface, facilitating targeted drug delivery or imaging. researchgate.net The use of cyclodextrins, which are cyclic oligosaccharides, modified with 6-amino-6-deoxy-β-D-glucopyranosylthioureido groups has been shown to form nanocomplexes with pDNA that can promote targeted gene delivery to hepatocytes. researchgate.net

In the realm of biosensing, 6-deoxysugars can be integrated into sensor platforms to detect specific biomolecules. The unique binding properties of these sugars can be harnessed to create highly selective and sensitive biosensors for diagnostic applications. The development of glycan microarrays, where different carbohydrate structures are immobilized on a solid support, allows for the high-throughput screening of carbohydrate-protein interactions and the identification of new diagnostic markers. glycotechnology.net

Advanced Analytical Methodologies in 6 Deoxy Beta D Glucopyranose Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone of molecular identification, providing detailed information about atomic connectivity, configuration, and conformation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of carbohydrates like 6-Deoxy-beta-D-glucopyranose in solution. researchgate.net It provides unparalleled insight into both the configuration and the preferred conformation of the molecule.

The anomeric configuration (α or β) is readily assigned based on the coupling constant between the anomeric proton (H-1) and the proton at C-2 (J₁,₂). For β-anomers like this compound, which typically feature a diaxial relationship between H-1 and H-2 in a ⁴C₁ chair conformation, the J₁,₂ value is characteristically large, in the range of 7–9 Hz. unimo.it

Furthermore, NMR is crucial for analyzing the conformation of the exocyclic C-5/C-6 bond. By analyzing the vicinal coupling constants between H-5 and the two H-6 protons, researchers can calculate the populations of the three possible staggered rotamers (gg, gt, tg). researchgate.net For the related compound 6-deoxy-6-fluoro-D-glucose, it was found that the rotamer with the fluorine atom antiperiplanar to H-5 is the most favored, demonstrating how NMR can reveal detailed conformational preferences. researchgate.net Similar principles apply to this compound, where the orientation of the C-6 methyl group relative to the pyranose ring is determined.

| Parameter | Typical Value/Range | Structural Information Revealed |

|---|---|---|

| 1H J1,2 Coupling Constant | 7-9 Hz | Confirms β-anomeric configuration (for gluco- configuration). unimo.it |

| 1H J5,6 Coupling Constants | Variable (2-12 Hz) | Determines the population of rotamers around the C5-C6 bond. researchgate.net |

| 13C Chemical Shifts | Variable | Provides a fingerprint of the carbon skeleton, sensitive to stereochemistry and substitution. unimo.it |

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of this compound and to identify it as an intermediate in biosynthetic pathways. acs.org When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures.

In the study of deoxysugar biosynthesis, MS is essential for characterizing enzymatic reactions. For instance, the conversion of dTDP-D-glucose to the key intermediate dTDP-4-keto-6-deoxy-D-glucose by the enzyme dTDP-D-glucose 4,6-dehydratase can be monitored directly. jmb.or.kr Electrospray ionization mass spectrometry (ESI-MS) has been used to confirm the enzymatic synthesis of dTDP-6-deoxy-β-d-allose from its precursor, dTDP-4-keto-6-deoxyglucose. oup.com The reaction was verified by observing the disappearance of the precursor's mass peak (m/z 545 [M+H]⁺) and the appearance of the product's mass peak (m/z 547 [M+H]⁺), confirming the reduction of the keto group. oup.com This approach is directly applicable to pathways involving this compound derivatives.

Tandem mass spectrometry (MS/MS) provides further structural information through controlled fragmentation of the molecule. In positive ion mode, cleavage of glycosidic bonds (B-ions) is common, helping to sequence oligosaccharides. acs.org

| Compound | Function | Expected m/z ([M+H]⁺) |

|---|---|---|

| dTDP-4-keto-6-deoxyglucose | Precursor | 545 |

| dTDP-6-deoxy-d-allose | Product | 547 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation Analysis

Chromatographic Separation Techniques for Complex Mixtures

Chromatography is fundamental to isolating and purifying this compound from reaction mixtures or biological extracts, enabling accurate analysis and quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of monosaccharides. Since carbohydrates like this compound lack a strong UV chromophore, detection often requires derivatization or the use of specialized detectors. A common strategy involves pre-column derivatization with an agent like 1-phenyl-3-methyl-5-pyrazolone (PMP), which attaches a UV-active tag to the sugar. nih.gov

The resulting PMP-sugar derivatives can be separated efficiently using reversed-phase (RP) HPLC on a C18 column. nih.gov The mobile phase typically consists of a buffered aqueous solution and an organic solvent like acetonitrile, with gradient elution used to resolve complex mixtures of different monosaccharides. nih.gov This method allows for both the identification (based on retention time) and quantification (based on peak area) of this compound, making it suitable for assessing product purity after a chemical synthesis or for analyzing the composition of polysaccharides after hydrolysis. nih.govresearchgate.net

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 |

| Mobile Phase A | Sodium Phosphate (B84403) Buffer (e.g., 100 mM, pH 8.0) |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient (e.g., 12-17% B) |

| Detection | Diode-Array Detector (DAD) at ~245 nm |

Hydrophilic Interaction Chromatography (HILIC) is a variation of normal-phase HPLC that is exceptionally well-suited for separating highly polar compounds like sugars. researchgate.net The retention mechanism involves the partitioning of the analyte between a polar stationary phase (e.g., amide, diol) and a mobile phase rich in an organic solvent like acetonitrile. nih.govmdpi.com

HILIC is particularly valuable for separating sugar isomers, which can be challenging with reversed-phase methods. nih.gov An important consideration in the HILIC analysis of reducing sugars is the separation of anomers (α and β forms). This can lead to peak broadening or splitting. researchgate.net Interestingly, this phenomenon can be controlled by adjusting the column temperature. Elevating the temperature (e.g., to 50-60 °C) can accelerate the rate of mutarotation (interconversion of anomers) in the mobile phase, causing the separate anomer peaks to coalesce into a single, sharp peak. researchgate.net This simplifies the chromatogram and improves quantification. HILIC can efficiently separate unmodified sugars from their modified counterparts, such as glycated peptides. nih.gov

High-Performance Liquid Chromatography (HPLC) for Product Analysis and Purity Assessment

Bioanalytical Approaches for Detection and Quantification in Biological Systems

Detecting and quantifying this compound or its derivatives in complex biological samples like plasma, cells, or tissues requires highly sensitive and selective methods.

The gold standard for bioanalysis is the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS). This approach combines the superior separation power of HPLC or HILIC with the sensitivity and specificity of MS/MS detection. researchgate.net The process typically involves an initial sample preparation step to extract the analytes and remove interfering matrix components like proteins and lipids. researchgate.net Following extraction, the sample is injected into the LC-MS/MS system. The mass spectrometer is often operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the target analyte) is selected and fragmented to produce a characteristic product ion. This precursor-to-product ion transition is highly specific to the analyte, minimizing interferences and enabling accurate quantification even at very low concentrations (ng/mL or lower). researchgate.net

Enzymatic assays also represent a viable bioanalytical approach. These methods leverage the high specificity of enzymes for their substrates. omu.edu.tr For example, the enzyme glucose oxidase is highly specific for its natural substrate, β-D-glucose. However, it shows significant reactivity with 2-deoxy-D-glucose, a structurally related sugar. omu.edu.tr This suggests the potential for developing or discovering an oxidoreductase enzyme that is highly specific for this compound, which could form the basis of a simple and rapid colorimetric or electrochemical assay for its quantification in biological fluids.

Future Perspectives in 6 Deoxy Beta D Glucopyranose Research

Advancements in Stereoselective and Sustainable Synthetic Strategies

The efficient and controlled synthesis of 6-Deoxy-beta-D-glucopyranose and its derivatives is a cornerstone for future research. Current efforts are focused on developing more stereoselective and sustainable methods to overcome the challenges associated with traditional glycosylation techniques, which often rely on toxic heavy metal catalysts and require multiple protection and deprotection steps. researchgate.net

A significant area of development is the refinement of stereoselective glycosylation methods . The anomeric O-alkylation, for instance, offers a pathway to preferentially form β-glycosides. rsc.org Researchers are exploring novel catalyst systems, such as the use of B(C6F5)3, for the metal-free, substrate-controlled synthesis of deoxyglycosides from glycals, which can yield 2-deoxy and 2,6-dideoxy glycosides with high α-selectivity. acs.orgnih.gov The development of next-generation, reagent-controlled approaches simplifies the construction of β-linked deoxy-sugar oligosaccharides, even on a gram scale. researchgate.net These advancements are crucial for producing specific anomers of this compound-containing molecules, which is vital for their biological activity.

Concurrently, there is a strong push towards sustainable synthetic strategies . This includes the use of biocatalysis, employing enzymes like glycosidases and glycosyltransferases to achieve regio- and stereoselective synthesis of oligosaccharides, thereby avoiding the need for extensive protecting group chemistry. acs.org Chemoenzymatic approaches, which combine the strengths of both chemical and enzymatic methods, are also gaining traction for the versatile preparation of oligosaccharides. acs.orguninsubria.it Furthermore, the development of greener synthetic routes, such as those utilizing less toxic promoters like LiCO3 or starting from renewable biopolymers like cellulose (B213188), represents a significant step towards more environmentally friendly production methods. researchgate.netgoogle.comresearchgate.net

| Synthetic Strategy | Key Features | Potential Advantages |

| Stereoselective Glycosylation | Utilizes advanced catalysts and reagents to control the stereochemical outcome of the glycosidic bond formation. rsc.orgacs.orgresearchgate.net | High purity of desired anomers, crucial for biological function. |

| Biocatalysis | Employs enzymes for regio- and stereoselective synthesis. acs.org | Avoids harsh chemicals and protecting groups, environmentally friendly. |

| Chemoenzymatic Synthesis | Combines chemical and enzymatic steps for versatile oligosaccharide preparation. acs.orguninsubria.it | Offers flexibility and efficiency in creating complex glycomolecules. |

| Green Chemistry Approaches | Focuses on using less toxic reagents and renewable starting materials. researchgate.netgoogle.comresearchgate.net | Reduced environmental impact and potentially lower production costs. |

Elucidation of Undiscovered Biological Functions and Regulatory Mechanisms

While it is known that this compound is a component of various glycoconjugates involved in cell-to-cell communication and immune responses, a vast portion of its biological functions remains to be discovered. ontosight.ai Future research will delve deeper into its roles in both prokaryotic and eukaryotic systems.

A key area of investigation will be the identification of novel biological pathways where this deoxy sugar plays a critical role. For instance, the biosynthesis of dTDP-L-rhamnose, a crucial component of the cell wall in many pathogenic bacteria, starts from glucose-1-phosphate. oup.comnih.gov Understanding the enzymes and regulatory mechanisms involved in the synthesis of such 6-deoxyhexoses could lead to the development of new antimicrobial agents. oup.com In mammals, fucosylated glycans (containing the 6-deoxy sugar L-fucose) are involved in processes ranging from blood group determination to cancer pathogenesis, highlighting the diverse biological implications of this class of monosaccharides. oup.com

Furthermore, elucidating the regulatory mechanisms governing the expression and function of this compound-containing molecules is a critical frontier. This includes understanding how the presence or absence of the 6-hydroxyl group influences the binding affinity and specificity of these molecules to their protein targets. For example, the substitution of the hydroxyl group with chlorine in a glucose derivative was shown to enhance its binding to the insulin (B600854) receptor. Investigating these structure-function relationships at a molecular level will provide insights into how nature fine-tunes biological processes and will offer new avenues for therapeutic intervention. oup.com

Integration with Glycomics and Systems Biology Approaches

The advent of high-throughput technologies has ushered in the era of "omics," and integrating this compound research into glycomics and systems biology frameworks will be transformative. Glycomics, the comprehensive study of the entire set of glycans in an organism, provides the tools to analyze the complex structures and functions of molecules containing this compound on a large scale. creative-biostructure.com

Glycomics platforms will enable the systematic identification and quantification of glycan structures containing this deoxy sugar in various biological samples. glyco.ac.ru This will help to correlate changes in the glycome with different physiological and pathological states. For instance, alterations in fucosylation patterns have been linked to cancer, making these structures potential biomarkers. nih.gov Integrating glycomics data with other "omics" data, such as genomics, proteomics, and metabolomics, within a systems biology approach will provide a more holistic understanding of the biological roles of this compound. glyco.ac.ruebi.ac.uk This integrated analysis can reveal complex regulatory networks and pathways that would be missed by studying the molecule in isolation.

Advanced analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are central to these efforts, allowing for detailed structural characterization of glycans, including the determination of linkage positions and anomeric configurations. creative-biostructure.comacs.org

Rational Design and Engineering of Glycomolecules with Tailored Bioactivities

The ultimate goal of understanding the synthesis and function of this compound is to apply this knowledge to the rational design and engineering of novel glycomolecules with specific, desired biological activities. researchgate.net This field of "glycoengineering" holds immense promise for the development of new therapeutics, diagnostics, and biomaterials. nih.gov

By leveraging the structural insights gained from synthetic and biological studies, researchers can design glycomimetics , which are molecules that mimic the structure of natural glycans but have improved properties, such as enhanced stability or increased binding affinity to a target protein. acs.org For example, replacing the oxygen of the glycosidic bond with a more stable atom can prevent degradation by enzymes. acs.org

Furthermore, the principles of glycoengineering can be applied to modify existing therapeutic proteins . The glycosylation pattern of a protein can significantly impact its stability, efficacy, and safety. nih.gov By strategically incorporating this compound or its derivatives into the glycan structures of therapeutic proteins, it may be possible to fine-tune their properties for improved clinical outcomes. This could involve enhancing their half-life in the bloodstream or directing them to specific tissues or cells. The metabolic engineering of biosynthetic pathways also offers a powerful tool to produce novel glycosylated natural products with diverse biological activities. researchgate.net

The future of this compound research is bright, with interdisciplinary efforts poised to unlock its full potential in medicine and biotechnology.

Q & A

Basic Research Questions

Q. How is the structure of 6-Deoxy-β-D-glucopyranose characterized, and what methods are used to confirm its conformation?

- Methodology : Structural elucidation relies on NMR spectroscopy (e.g., , , and 2D COSY/TOCSY) to assign stereochemistry and confirm the β-anomeric configuration. X-ray crystallography is used to resolve absolute configuration and ring puckering. For conformational analysis, Cremer-Pople coordinates quantify ring puckering amplitudes and phases, enabling comparisons with computational models .

- Key Considerations : Ensure sample purity (>95% by HPLC) to avoid overlapping signals. For crystallography, slow evaporation in polar solvents (e.g., methanol/water) improves crystal quality.

Q. What are common synthetic routes to 6-Deoxy-β-D-glucopyranose, and how is regioselectivity achieved at the 6-position?

- Methodology :

- Halogenation : Treat D-glucose with thionyl chloride (SOCl) or triphenylphosphine dibromide (PPh/Br) to replace the 6-OH group with Cl/Br, followed by reductive dehalogenation (e.g., NaBH) .

- Nucleophilic substitution : Use Mitsunobu conditions (DIAD, PPh) with a deoxygenation agent.

Q. Which analytical methods are optimal for assessing the purity and stability of 6-Deoxy-β-D-glucopyranose?

- Methodology :

- HPLC with refractive index (RI) or ELSD detection for non-UV-active compounds. Use a polar column (e.g., NH-bonded silica) with an acetonitrile/water mobile phase.

- Mass spectrometry (MS) for molecular weight confirmation (e.g., ESI-MS in positive ion mode).

- Stability studies : Accelerated degradation tests (40°C/75% RH) with periodic HPLC analysis to track decomposition (e.g., hydrolysis or oxidation) .

Advanced Research Questions

Q. How can 6-Deoxy-β-D-glucopyranose be utilized to study glucose transport mechanisms in cellular systems?

- Methodology :

- Radiolabeled analogs : Synthesize - or -labeled 6-Deoxy-β-D-glucopyranose to track uptake kinetics in cell lines (e.g., HEK293 or Caco-2). Compare transport rates with D-glucose to identify competitive inhibition.

- Fluorescent derivatives : Conjugate with BODIPY or dansyl tags for live-cell imaging of transporter localization .

- Key Considerations : Validate non-metabolizability via metabolic flux analysis (e.g., -NMR to confirm lack of glycolysis intermediates).

Q. What strategies resolve contradictions in reported biological activity data for 6-Deoxy-β-D-glucopyranose derivatives?

- Methodology :

- Impurity profiling : Use LC-MS/MS to identify trace side products (e.g., residual halogenated intermediates) that may interfere with assays.

- Dose-response standardization : Test activity across multiple concentrations (e.g., 0.1–100 µM) to account for batch variability.

- Control experiments : Include deoxy analogs with different substitution patterns (e.g., 3-deoxy or 4-deoxy) to isolate structure-activity relationships .

Q. How can selective functionalization of 6-Deoxy-β-D-glucopyranose be optimized for glycosylation or drug-conjugation studies?

- Methodology :

- Protecting group strategies : Use orthogonal protection (e.g., Trt for 6-position, Bn for other hydroxyls) to enable sequential modifications.

- Enzymatic glycosylation : Employ glycosyltransferases (e.g., Leloir enzymes) with UDP-sugar donors for regioselective glycosidic bond formation.

- Click chemistry : Introduce azide or alkyne groups at the 6-position for copper-catalyzed cycloaddition with drug moieties .

Q. What computational approaches model the conformational dynamics of 6-Deoxy-β-D-glucopyranose in solution?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.